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Compound of Interest

Compound Name: N-Methylhomoveratrylamine

Cat. No.: B126883

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylhomoveratrylamine, a derivative of the phenethylamine scaffold, serves as a crucial
building block in the synthesis of a diverse array of pharmacologically active compounds. Its
structural relationship to neurotransmitters and its presence in the backbone of established
drugs, such as the calcium channel blocker verapamil, underscore its significance in medicinal
chemistry. This technical guide provides a comprehensive overview of the structural analogues
and derivatives of N-Methylhomoveratrylamine, focusing on their synthesis, biological
activities, and the experimental methodologies employed in their evaluation.

Core Structure and Chemical Properties

N-Methylhomoveratrylamine, systematically named 2-(3,4-dimethoxyphenyl)-N-
methylethanamine, possesses a phenethylamine core with two methoxy groups on the phenyl
ring and a methyl group on the nitrogen atom.[1] This structure imparts specific chemical
properties that are foundational to the synthesis of its derivatives.
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Property Value

CAS Number 3490-06-0

Molecular Formula C11H17NO2

Molecular Weight 195.26 g/mol

Description Light yellow liquid

Boiling Point 99.0-112.0 °C @ 0.075-0.120 Torr
Density 1.059 g/mL at 25 °C

Refractive Index n20/D 1.533

Synthetic Pathways to N-Methylhomoveratrylamine
and its Derivatives

The synthesis of N-Methylhomoveratrylamine and its subsequent derivatization are well-
established processes in organic chemistry.

Synthesis of N-Methylhomoveratrylamine

A common and direct route to N-Methylhomoveratrylamine is through the N-methylation of its
primary amine precursor, homoveratrylamine (3,4-dimethoxyphenethylamine).[1] This is
typically achieved via a two-step sequence involving acylation followed by reduction.[1]

o Acylation: Homoveratrylamine is acylated using an appropriate reagent such as methyl
chloroformate in an anhydrous solvent like tetrahydrofuran. This reaction yields an
intermediate N-formyl or N-carbamoyl derivative.[1]

e Reduction: The resulting amide intermediate is then reduced using a powerful reducing
agent like lithium aluminum hydride in anhydrous tetrahydrofuran to yield N-
Methylhomoveratrylamine.[1]

Key Derivatives and their Synthesis

The secondary amine functionality of N-Methylhomoveratrylamine makes it a versatile
nucleophile for the synthesis of a wide array of derivatives.
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N-acylation of N-Methylhomoveratrylamine with various acylating agents such as acid
chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) yields the
corresponding N-substituted amides.[1] These reactions are typically carried out in the
presence of a base to neutralize the acidic byproduct.[1]

The phenylethylamine backbone of N-Methylhomoveratrylamine is a key structural motif for
the synthesis of tetrahydroisoquinoline ring systems, which are present in numerous natural
products and synthetic drugs.[1] The Bischler-Napieralski cyclization is a powerful method for

this transformation.[1]

o Acylation: The synthesis begins with the acylation of a primary amine precursor,
homoveratrylamine, with a suitable carboxylic acid or its derivative to form an N-
acylhomoveratrylamine.[1]

o Cyclization: This amide then undergoes the Bischler-Napieralski cyclization to yield a 3,4-

dihydroisoquinoline intermediate.[1]

e Reduction: Subsequent reduction of the imine bond of this intermediate, typically with a
hydride reducing agent like sodium borohydride, furnishes the corresponding
tetrahydroisoquinoline.[1]

Click to download full resolution via product page

Caption: Synthetic workflow for tetrahydroisoquinoline derivatives.
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Biological Activities and Structure-Activity
Relationships (SAR)

Derivatives of N-Methylhomoveratrylamine have been explored for a range of biological
activities, primarily as cardiovascular agents. The structural modifications to the parent
molecule significantly influence their potency and selectivity.

Calcium Channel Blockade

N-Methylhomoveratrylamine is a key intermediate in the synthesis of verapamil, a well-known
calcium channel blocker used in the treatment of hypertension, angina, and certain
arrhythmias.[1][2] Analogues of verapamil, which are derivatives of N-
Methylhomoveratrylamine, have been synthesized and evaluated for their cardiovascular

effects.

Modification from Hypotensive
Compound . . Reference
Verapamil Activity

2-(2-chlorophenyl)-2-
isopropyl-5-(N-

Via Propyl-5-( Similar to Verapamil [3]
methylhomoveratryla

mino)valeronitrile

Modifications on the
phenyl ring, alkyl

Other Analogues ] Lower than Verapamil [3]
group, or alkylamino

group

Studies on verapamil analogues with restricted molecular flexibility have suggested that the
cardiac depressant and vasorelaxant activities may be attributable to different conformations of
the molecule.[4]

Adrenergic Receptor Activity

The phenethylamine scaffold is a common feature in compounds that interact with adrenergic
receptors.[1] Derivatives of N-Methylhomoveratrylamine have been synthesized and
evaluated for their binding affinity to 3-adrenergic receptors.[1] Structure-activity relationship
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studies on sympathomimetic amines have shown that the presence and position of hydroxyl
groups on the phenyl ring and side chain, as well as N-alkyl groups, significantly affect the
affinity and efficacy at 3-adrenoceptors.[5]

Multidrug Resistance (MDR) Reversal

Certain tetrahydroisoquinoline derivatives synthesized from N-Methylhomoveratrylamine
have shown potential as multidrug resistance reversal agents in cancer cells.[6] For instance,
6,7-dimethoxy-1-(3,4-dimethoxy)benzyl-2-(N-n-octyl-N'-cyano)guanyl-1,2,3,4-
tetrahydroisoquinoline demonstrated potent MDR reversal activity comparable to verapamil but
without its cardiovascular side effects.[6]

Experimental Protocols for Biological Evaluation

The pharmacological characterization of N-Methylhomoveratrylamine derivatives involves a
variety of in vitro assays to determine their activity and potency.

Determination of IC50 Values

The half maximal inhibitory concentration (IC50) is a key measure of a compound's potency. It
can be determined by constructing a dose-response curve and analyzing the effect of different
concentrations of the compound on a specific biological process.

o Prepare a series of dilutions of the test compound.

o Expose the biological target (e.qg., cells, enzymes) to these concentrations.
e Measure the biological response at each concentration.

» Plot the response against the logarithm of the compound concentration.

 Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the
IC50 value.[7]

GPCR Binding Assays

Given the structural similarity of N-Methylhomoveratrylamine derivatives to known adrenergic
and other G protein-coupled receptor (GPCR) ligands, radioligand binding assays are crucial
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for determining their receptor affinity (Ki).

Prepare cell membranes expressing the target GPCR.

 Incubate the membranes with a fixed concentration of a radiolabeled ligand (e.g., a known
antagonist) and varying concentrations of the unlabeled test compound.

o Separate the bound and free radioligand by rapid filtration.
e Quantify the radioactivity of the bound ligand.

» Plot the percentage of specific binding against the logarithm of the test compound
concentration.

o Calculate the IC50 value from the competition curve and then convert it to the inhibition
constant (Ki) using the Cheng-Prusoff equation.[8]
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Caption: Workflow for a GPCR competition binding assay.
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Signaling Pathways

The biological effects of N-Methylhomoveratrylamine derivatives are mediated through their
interaction with specific cellular signaling pathways. As many of these compounds target
GPCRs and ion channels, their downstream effects can be complex.

Calcium Channel Blockade Signaling

Verapamil and its analogues block L-type voltage-gated calcium channels, which are prevalent
in cardiac and smooth muscle cells.[2][9] By inhibiting the influx of extracellular calcium, these
compounds lead to a decrease in intracellular calcium concentration. This results in smooth
muscle relaxation (vasodilation) and a reduction in myocardial contractility and heart rate.
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Caption: Signaling pathway of calcium channel blockers.
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Conclusion

N-Methylhomoveratrylamine represents a versatile scaffold for the development of novel
therapeutic agents. Its structural analogues and derivatives have demonstrated a range of
biological activities, most notably as modulators of calcium channels and adrenergic receptors.
The synthesis of diverse chemical libraries based on this core structure, coupled with robust
biological evaluation using the methodologies outlined in this guide, will continue to be a fruitful
area of research for drug discovery professionals. Future investigations into the detailed
structure-activity relationships and the elucidation of the precise molecular mechanisms of
action will be critical for the rational design of next-generation therapeutics with improved
efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to N-
Methylhomoveratrylamine Structural Analogues and Derivatives]. BenchChem, [2026].
[Online PDF]. Available at: [https://www.benchchem.com/product/b126883#n-
methylhomoveratrylamine-structural-analogues-and-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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